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molecular formula C12H9N3S B8511151 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile

3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile

Cat. No. B8511151
M. Wt: 227.29 g/mol
InChI Key: BHMGUWHKUWZTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124459

Procedure details

3-Formyl-2-(3-pyridyl)-4-thiazolidinecarboxylic acid (10 g) is suspended in dichloromethane (15 cc) in a 50 cc three-necked flask equipped with a condenser, a dropping funnel, a magnetic stirrer, a thermometer and a gas-holder. Then triethylamine (4.8 g) is added at 20° C. A homogeneous colourless solution is obtained. This solution is added dropwise in the course of 50 minutes and at 25° C. to a stirred mixture of methanesulphonyl chloride (5.29 g) and dichloromethane (17 cc). 2-Chloroacrylonitrile (4.04 g) is then added quickly, followed at 20°-35° C. and over the course of one hour, by triethylamine (9.35 g) and dichloromethane (5 cc). The mixture is then refluxed for 50 minutes. After cooling, it is hydrolysed with water (12 cc). The organic phase is decanted and the aqueous phase extracted with dichloromethane. The organic extracts are combined and dried overnight over sodium sulphate. After filtering, the solvent is evaporated off under reduced pressure 20 mm Hg; 2.7 kPa) at 20° C. A crude product (9 g) is obtained, and is purified by chromatography on a column diameter 4.5 cm) containing silica (100 g) (0.063-0.2 mm), eluting with a mixture of ethyl acetate and dichloromethane. 7-Cyano-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole (7.10 g) is thereby obtained in the form of light beige-coloured crystals m.p. 108° C. (yield 82.5% relative to the acid used).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
9.35 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH:7](C(O)=O)[CH2:6][S:5][CH:4]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=O.C(N(CC)CC)C.CS(Cl)(=O)=O.Cl[C:30](=[CH2:33])[C:31]#[N:32]>ClCCl.O>[C:31]([C:30]1[CH:33]=[CH:1][N:3]2[C:7]=1[CH2:6][S:5][CH:4]2[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)#[N:32]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)N1C(SCC1C(=O)O)C=1C=NC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.29 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4.04 g
Type
reactant
Smiles
ClC(C#N)=C
Step Five
Name
Quantity
9.35 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, a dropping funnel, a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
A homogeneous colourless solution is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight over sodium sulphate
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure 20 mm Hg
CUSTOM
Type
CUSTOM
Details
at 20° C
CUSTOM
Type
CUSTOM
Details
A crude product (9 g) is obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column diameter 4.5 cm)
ADDITION
Type
ADDITION
Details
containing silica (100 g) (0.063-0.2 mm)
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CN2C(SCC21)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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